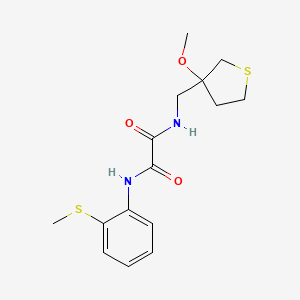

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as MTMTO, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. MTMTO is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A novel approach in synthetic chemistry involves the development of methods for the synthesis of di- and mono-oxalamides through acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This methodology provides a route to N-(2-carboxyphenyl)aryloxalmonoamides, showcasing the potential of specific oxalamide compounds in synthetic applications. The process is notable for its simplicity and high yields, indicating its utility in creating anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Chemical Tautomerism

Research into the chemical structure and properties of related thiophene derivatives has revealed the existence of amino-imino tautomerism in N-monosubstituted aminothiophenes. This discovery, resulting from the synthesis of 3-heteroalkyl-2-N-organylaminothiophenes, highlights the dynamic equilibrium between amino and imino forms in certain thiophene compounds, underscoring the intricate behavior of sulfur-containing heterocycles in chemical reactions (Brandsma et al., 1998).

Chiral Building Blocks

The transformation of methioninol into (S)-3-aminothiolane derivatives through acid-catalyzed rearrangement demonstrates the application of thiophene-based compounds in producing chiral building blocks. This stereospecific process yields compounds with significant potential in asymmetric synthesis, showcasing the versatility of thiophene derivatives in creating optically active molecules (Dehmlow & Westerheide, 1992).

Electronic and Stereochemical Interactions

The study of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides reveals the complex electronic and stereochemical interactions within oxalamide derivatives. Investigations into the 1H NMR spectra and X-ray diffraction analysis of these compounds provide insight into their conformational dynamics and diastereomeric behaviors, contributing to a deeper understanding of their chemical properties and potential applications (Olivato et al., 2008).

Nanoparticle Generation

The creation of native polythiophene/PCBM composite nanoparticles via ultrasonic micronization and thermocleaving demonstrates the innovative use of thiophene derivatives in the field of nanotechnology. This method allows for the production of nanoparticles with potential applications in polymer solar cells, highlighting the role of thiophene-based compounds in developing new materials for renewable energy technologies (Nan et al., 2011).

Eigenschaften

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S2/c1-20-15(7-8-22-10-15)9-16-13(18)14(19)17-11-5-3-4-6-12(11)21-2/h3-6H,7-10H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJKIDUANXZVSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C(=O)NC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2469792.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2469796.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide](/img/structure/B2469803.png)

![Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2469805.png)

![ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469806.png)